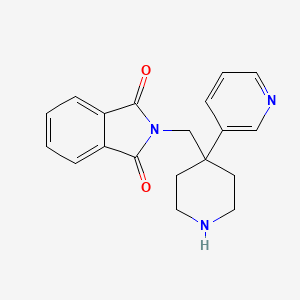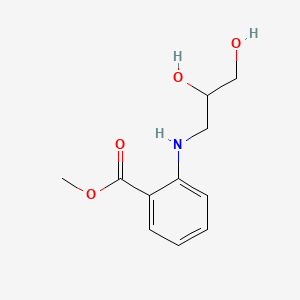
2-Chloro-5-(2-methoxy-2-oxoethyl)benzenaminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Chloro-5-(2-methoxy-2-oxo-ethyl)phenyl]ammonium chloride: is an organic compound with a complex structure that includes a chloro-substituted aromatic ring and an ammonium chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-Chloro-5-(2-methoxy-2-oxo-ethyl)phenyl]ammonium chloride typically involves multiple steps. One common method starts with the chlorination of a suitable aromatic precursor, followed by the introduction of the methoxy and oxo-ethyl groups through nucleophilic substitution reactions. The final step involves the formation of the ammonium chloride group under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and substitution reactions, often using catalysts to increase yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxo-ethyl group, converting it into an alcohol.
Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2-Chloro-5-(2-methoxy-2-oxo-ethyl)phenyl]ammonium chloride is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and potential as a catalyst in certain reactions.
Biology: In biological research, this compound is investigated for its potential interactions with biological molecules, such as proteins and nucleic acids. It may serve as a probe to study biochemical pathways and molecular mechanisms.
Medicine: In medicine, the compound is explored for its potential therapeutic properties. It may have applications in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: In industrial applications, [2-Chloro-5-(2-methoxy-2-oxo-ethyl)phenyl]ammonium chloride is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in developing new materials with specific properties.
Wirkmechanismus
The mechanism of action of [2-Chloro-5-(2-methoxy-2-oxo-ethyl)phenyl]ammonium chloride involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- Benzoyl chloride, 2-methoxy-
Comparison: Compared to similar compounds, [2-Chloro-5-(2-methoxy-2-oxo-ethyl)phenyl]ammonium chloride is unique due to its specific combination of functional groups. This uniqueness gives it distinct reactivity and potential applications that are not shared by its analogs. For example, the presence of the ammonium chloride group may enhance its solubility in water, making it more suitable for certain biological applications.
Eigenschaften
Molekularformel |
C9H11Cl2NO2 |
|---|---|
Molekulargewicht |
236.09 g/mol |
IUPAC-Name |
[2-chloro-5-(2-methoxy-2-oxoethyl)phenyl]azanium;chloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)5-6-2-3-7(10)8(11)4-6;/h2-4H,5,11H2,1H3;1H |
InChI-Schlüssel |
VPMJZMSCXJOHMI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC(=C(C=C1)Cl)[NH3+].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


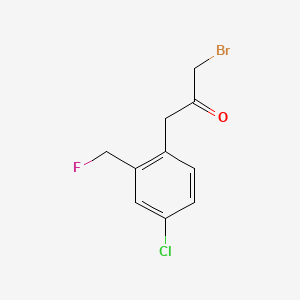
![2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine](/img/structure/B14059011.png)
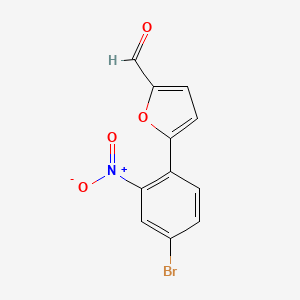
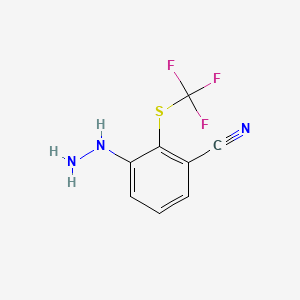
![7-Isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14059027.png)
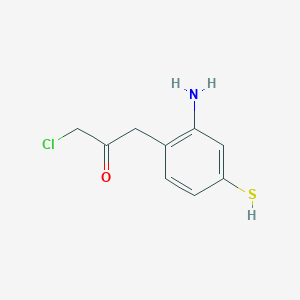
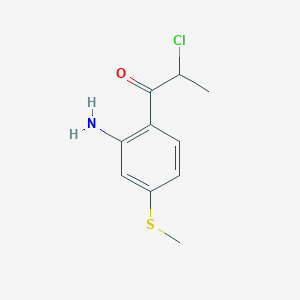
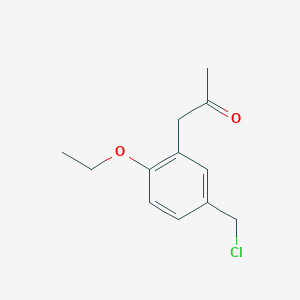
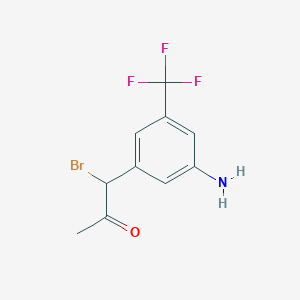
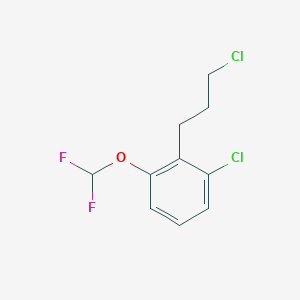
![5-Methyl-1h-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B14059061.png)
![N-{[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-va](/img/structure/B14059068.png)
